2-Phenylbutane-1,3-diol
Description
2-Phenylbutane-1,3-diol (C₁₀H₁₄O₂, molecular weight: 166.22 g/mol) is a diol compound featuring a phenyl group substituted at the second carbon of a four-carbon chain with hydroxyl groups at positions 1 and 3 . This compound is of interest due to its versatility in organic synthesis, particularly in the development of polymers, pharmaceuticals, and specialty chemicals.
Properties
CAS No. |
62559-36-8 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-phenylbutane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8(12)10(7-11)9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3 |
InChI Key |
DCNMHZIUXXXJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CO)C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylbutane-1,3-diol can be synthesized through several methods. One common approach is the reduction of 4-phenyl-1,3-dioxan using sodium-potassium alloy, which yields 2-phenylbutane-1,4-diol as the major product . Another method involves the dihydroxylation of alkenes using reagents such as osmium tetroxide or potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of diol synthesis, such as the reduction of diketones or the dihydroxylation of alkenes, can be applied on an industrial scale with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
2-Phenylbutane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenylbutane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,4-Diphenylbutane-1,3-diol
- Structure : Two phenyl groups at positions 2 and 4 of the butane-1,3-diol backbone.
- Molecular Weight : 242.32 g/mol .
- Key Differences : The additional phenyl group enhances hydrophobicity and may influence crystallinity or thermal stability compared to this compound.
- Applications : Used in specialty chemical synthesis; its extended aromatic system could improve UV stability in polymers.
2,2-Bis(azidomethyl)propane-1,3-diol (BAMP) and 2,2-Dinitropropane-1,3-diol (DNPD)
- Structure : Propane-1,3-diol backbone with azidomethyl (BAMP) or nitro (DNPD) substituents at position 2.
- Key Properties :
- Applications : Used in polyurethane-based binders for explosives, leveraging their stability and adjustable molecular weight.
2-Methylpropane-1,3-diol
- Structure : Propane-1,3-diol with a methyl branch at position 2.
- Key Challenges : High volatility due to low molecular weight complicates recovery in analytical methods .
- Applications : Component in model inks for migration testing, though polar variants face detection limitations .
Benzene-1,3-diol (Resorcinol) Derivatives
4-((4-(Isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i)
- Structure : Azo-linked benzene-1,3-diol with isopentyloxy and aryl groups.
- Key Properties: Exceptional antibacterial activity against Staphylococcus aureus and Listeria monocytogenes (MIC threefold lower than lead compounds) .
- Applications: Potential use in antimicrobial coatings or pharmaceuticals.
5-Pentylbenzene-1,3-diol (Olivetol)
5-Pentadecylbenzene-1,3-diol
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7)
- Structure : Benzene-1,3-diol conjugated with a heptyl-thiadiazolyl group.
- Key Properties :
- Applications : Fluorescent probes for biochemical studies .
Comparative Data Table
Key Findings
Substituent Effects :
- Alkyl or aryl chains (e.g., pentadecyl in ) enhance lipophilicity, broadening applications in surfactants or antimicrobials.
- Electron-withdrawing groups (e.g., azide, nitro in ) improve stability in energetic materials.
Bioactivity: Azo-linked benzene-1,3-diol derivatives exhibit superior antibacterial activity compared to non-azo analogues . Thiadiazolyl derivatives show fluorescence, enabling biochemical tracking .
Industrial Challenges :
- Low molecular weight diols (e.g., 2-methylpropane-1,3-diol) face volatility issues in analytical recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
